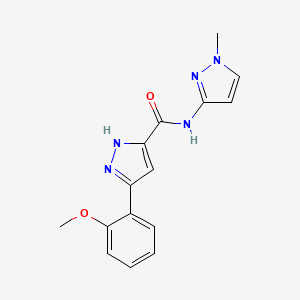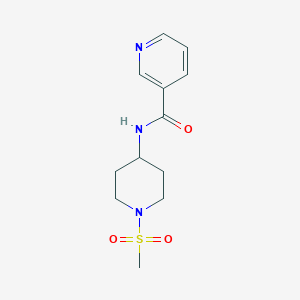
5-(2-methoxyphenyl)-N-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-methoxyphenyl)-N-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazole-3-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-methoxyphenyl)-N-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazole-3-carboxamide typically involves the reaction of 2-methoxyphenylhydrazine with 1-methyl-3-pyrazolecarboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst such as a Lewis acid, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring consistent product quality. Additionally, the use of automated systems for monitoring and controlling the reaction parameters can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(2-methoxyphenyl)-N-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring or the methoxyphenyl group are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in anhydrous conditions to prevent side reactions.
Substitution: Various nucleophiles or electrophiles; reactions may require the use of catalysts or specific reaction conditions to achieve the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
5-(2-methoxyphenyl)-N-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazole-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(2-methoxyphenyl)-N-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, the compound’s ability to interact with cellular signaling pathways can contribute to its anti-inflammatory and antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid:
1,3-dimethyl-5-(methylsulfanyl)-1H-pyrazole-4-carbonitrile: Another pyrazole derivative with comparable chemical properties and reactivity.
Uniqueness
5-(2-methoxyphenyl)-N-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazole-3-carboxamide stands out due to its unique combination of a methoxyphenyl group and a pyrazole ring, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H15N5O2 |
|---|---|
Molecular Weight |
297.31 g/mol |
IUPAC Name |
3-(2-methoxyphenyl)-N-(1-methylpyrazol-3-yl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C15H15N5O2/c1-20-8-7-14(19-20)16-15(21)12-9-11(17-18-12)10-5-3-4-6-13(10)22-2/h3-9H,1-2H3,(H,17,18)(H,16,19,21) |
InChI Key |
XZFYOZUSUOMIDS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)NC(=O)C2=CC(=NN2)C3=CC=CC=C3OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl {2-[({4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenyl}carbonyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B10997722.png)
![N-[1-(1H-benzimidazol-2-yl)-2-methylbutyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B10997723.png)
![(2R)-(4-hydroxyphenyl){[(2S)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]amino}ethanoic acid](/img/structure/B10997726.png)
![N-[3-(acetylamino)phenyl]-1,3-diphenyl-1H-pyrazole-5-carboxamide](/img/structure/B10997729.png)

![4-(4-chlorophenyl)-N-[2-(cyclohexylamino)-2-oxoethyl]piperazine-1-carboxamide](/img/structure/B10997733.png)
![methyl 4-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoate](/img/structure/B10997735.png)
![3-(4-chlorophenyl)-N-[2-(4-hydroxyphenyl)ethyl]-4-(1H-pyrrol-1-yl)butanamide](/img/structure/B10997756.png)
![2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-(1H-indol-4-yl)acetamide](/img/structure/B10997762.png)
![(3-bromophenyl)(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone](/img/structure/B10997764.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2'-butyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B10997776.png)
![5-oxo-1-phenyl-N-{2-[(phenylcarbonyl)amino]ethyl}pyrrolidine-3-carboxamide](/img/structure/B10997786.png)
![N-(6-methyl-1,3-benzothiazol-2-yl)-2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)acetamide](/img/structure/B10997798.png)
